4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol
Description
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol is a secondary amine derivative featuring a substituted phenyl group and a butanol backbone. The compound’s structure includes a 4-chloro-3-fluorophenylmethyl moiety attached to the amino group of a four-carbon chain with a hydroxyl group at the second position.
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
4-[(4-chloro-3-fluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
ILMCRROFYOHNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol with four analogs from the evidence, focusing on structural features, synthesis, and physical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Aromatic Rings: The target compound’s 4-chloro-3-fluorophenyl group differs from 14a/14b’s 2,3-dichlorophenyl and ’s 3-chloro-4-fluorophenyl. The absence of a piperazine ring in the target compound simplifies its structure compared to 14a/14b, likely reducing molecular weight and polarity .
Functional Group Variations: The hydroxyl group at position 2 in the target compound contrasts with 14b’s fluorinated butan-1-amine chain, which may enhance metabolic stability but reduce hydrogen-bonding capacity . Compared to BP 2087 (a primary amino alcohol), the target’s secondary amine and halogenated aryl group introduce greater lipophilicity .
Synthesis Strategies :
- Reductive amination (e.g., NaBH₄-mediated reduction of imines) is a common method for analogous compounds, as seen in 14a/14b . The target compound likely follows a similar pathway.
- Chromatographic purification (e.g., silica gel) is critical for isolating products with high purity, as demonstrated for 14a/14b .
Melting Points and Stability :
- The higher melting points of 14a (168–170°C) and 14b (202–204°C) compared to simpler analogs (e.g., ) reflect increased molecular rigidity from the fluorenyl and piperazine groups .
Biological Activity
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol is a synthetic organic compound notable for its potential biological activities. Its unique structure, which includes a butan-2-ol moiety linked to a 4-chloro-3-fluorophenyl group via a methylamino connection, suggests significant pharmacological potential. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C₁₁H₁₅ClFNO
- Molecular Weight : 231.69 g/mol
- CAS Number : 1339604-74-8
The presence of halogen substituents (chlorine and fluorine) in the compound enhances its binding affinity to various biological targets, including receptors and enzymes. Initial studies indicate that this compound may modulate signal transduction pathways, which are critical in cellular communication and response mechanisms.
Antimicrobial Activity
Research has suggested that this compound exhibits notable antimicrobial properties. Preliminary investigations indicated effectiveness against various bacterial strains, although specific data on Minimum Inhibitory Concentrations (MIC) remains limited. Further studies are needed to quantify its efficacy against specific pathogens.
Anticancer Activity
A significant area of interest is the compound's anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, particularly in human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The following table summarizes the cytotoxic activity observed in various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| CEM-13 (Leukemia) | 0.48 | Cell cycle arrest at G1 phase |
| U-937 (Monocytic Leukemia) | 1.54 | Apoptosis induction |
These findings indicate a promising avenue for further development as an anticancer agent.
Study on Apoptosis Induction
In a study assessing the effects of this compound on MCF-7 cells, flow cytometry analysis revealed that treatment with the compound led to increased levels of caspase 3/7 activity, suggesting a mechanism of action involving apoptosis induction. The study found that the compound acted in a dose-dependent manner, highlighting its potential as a therapeutic agent in breast cancer treatment.
Comparative Analysis with Other Compounds
Comparative studies with structurally similar compounds have shown that variations in halogen positioning can significantly influence biological activity. For instance, compounds with electron-withdrawing groups at the para position exhibited enhanced cytotoxicity compared to their analogs:
| Compound Name | IC₅₀ (µM) | Unique Features |
|---|---|---|
| 4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol | 1.30 | Different halogen positioning |
| 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol | 2.41 | Structural change from butan-2-ol to butan-1-ol |
| 3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol | 0.79 | Propanamine backbone instead of butanamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
